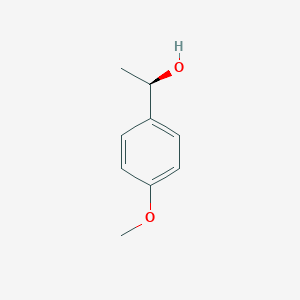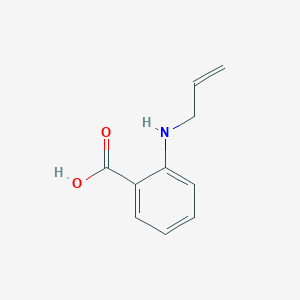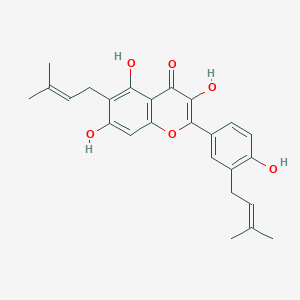
(R)-1-(4-Methoxyphenyl)ethanol
Overview
Description
®-1-(4-Methoxyphenyl)ethanol is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an ethanol moiety. This compound is notable for its chiral center, making it optically active. It is commonly used in various chemical syntheses and has applications in pharmaceuticals and other industries.
Synthetic Routes and Reaction Conditions:
Reduction of ®-1-(4-Methoxyphenyl)ethanone: One common method involves the reduction of ®-1-(4-Methoxyphenyl)ethanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous conditions to prevent hydrolysis of the reducing agent.
Asymmetric Reduction: Another method involves the asymmetric reduction of prochiral ketones using chiral catalysts to obtain the desired enantiomer with high enantiomeric excess.
Industrial Production Methods:
Catalytic Hydrogenation: In industrial settings, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) under hydrogen gas is employed for large-scale production. This method is efficient and provides high yields.
Types of Reactions:
Oxidation: ®-1-(4-Methoxyphenyl)ethanol can undergo oxidation to form ®-1-(4-Methoxyphenyl)ethanone. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced further to form ®-1-(4-Methoxyphenyl)ethane using strong reducing agents.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products:
Oxidation: ®-1-(4-Methoxyphenyl)ethanone.
Reduction: ®-1-(4-Methoxyphenyl)ethane.
Substitution: Various substituted phenyl ethanols depending on the nucleophile used.
Chemistry:
Chiral Synthesis: Used as a chiral building block in the synthesis of various enantiomerically pure compounds.
Catalysis: Employed in asymmetric catalysis to produce optically active products.
Biology:
Enzyme Studies: Utilized in studies involving alcohol dehydrogenases and other enzymes that act on alcohols.
Medicine:
Pharmaceuticals: Serves as an intermediate in the synthesis of drugs, particularly those requiring chiral purity.
Industry:
Fragrance and Flavor: Used in the production of fragrances and flavors due to its pleasant aroma.
Mechanism of Action
The mechanism of action of ®-1-(4-Methoxyphenyl)ethanol involves its interaction with various molecular targets, primarily enzymes. For instance, in enzymatic reactions, it acts as a substrate for alcohol dehydrogenases, where it undergoes oxidation to form the corresponding ketone. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
(S)-1-(4-Methoxyphenyl)ethanol: The enantiomer of the compound, differing in its optical activity.
1-(4-Methoxyphenyl)ethanone: The oxidized form of the compound.
1-(4-Methoxyphenyl)ethane: The fully reduced form of the compound.
Uniqueness: ®-1-(4-Methoxyphenyl)ethanol is unique due to its chiral nature, which makes it valuable in asymmetric synthesis and chiral resolution processes. Its methoxy group also imparts specific chemical properties that influence its reactivity and applications in various fields.
Properties
IUPAC Name |
(1R)-1-(4-methoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-7(10)8-3-5-9(11-2)6-4-8/h3-7,10H,1-2H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUULXXWNYKJSL-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70348901 | |
| Record name | (R)-1-(4-Methoxyphenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1517-70-0 | |
| Record name | 1-(4-Methoxyphenyl)ethanol, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001517700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-1-(4-Methoxyphenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R)-1-(4-methoxyphenyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(4-METHOXYPHENYL)ETHANOL, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1B9B7SAO1U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of using biocatalysts like Trigonopsis variabilis AS2.1611 or the reductase LpSDR from Lacisediminihabitans profunda for (R)-MOPE production?
A: Both biocatalysts enable the enantioselective synthesis of (R)-MOPE from 4′-methoxyacetophenone (MOAP) [, ]. This is crucial as the desired biological activity often resides in a specific enantiomer. Using whole cells of Escherichia coli expressing reductase LpSDR achieved a 99.5% conversion rate of MOAP to (R)-MOPE with 99.6% enantiomeric excess []. Similarly, immobilized Trigonopsis variabilis AS2.1611 cells in an ionic liquid-containing medium exhibited high yield (97.2%) and excellent enantioselectivity (>99% ee) []. These biocatalytic approaches offer advantages over traditional chemical synthesis, such as milder reaction conditions, higher selectivity, and reduced environmental impact.
Q2: How does the ionic liquid 1-(2′-hydroxyl)ethyl-3-methylimidazolium nitrate (C2OHMIM·NO3) enhance the biocatalytic activity of Trigonopsis variabilis AS2.1611 cells in (R)-MOPE production?
A: C2OHMIM·NO3, when used as a co-solvent, demonstrates good biocompatibility with Trigonopsis variabilis AS2.1611 cells while only moderately increasing cell membrane permeability []. This allows for higher substrate (MOAP) concentrations and reaction temperatures compared to purely aqueous systems, leading to increased reaction rates and product yields without compromising cell viability [].
Q3: What are the potential implications of achieving high conversion rates and enantioselectivity in the production of (R)-MOPE?
A: Achieving high conversion rates and enantioselectivity translates to a more efficient and cost-effective process for producing (R)-MOPE [, ]. This is particularly important for its application as a chiral building block in the synthesis of pharmaceuticals like aryl propanoic acid anti-inflammatory drugs, where the (R)-enantiomer is often the desired active form []. High enantiomeric purity minimizes the risk of side effects and ensures the desired therapeutic outcome.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Allylsulfanyl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B182065.png)
![(S)-Propyl 4-ethyl-4-hydroxy-8-methoxy-3-oxo-3,4-dihydro-1H-pyrano[3,4-c]pyridine-6-carboxylate](/img/structure/B182066.png)






![3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B182083.png)



